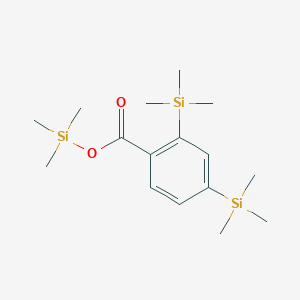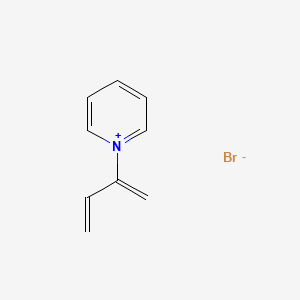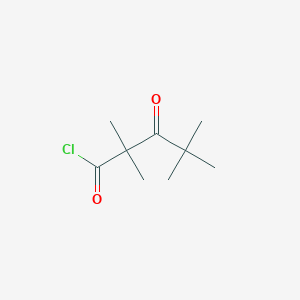![molecular formula C19H18BrNO2S B12558514 2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide CAS No. 145723-18-8](/img/structure/B12558514.png)
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide is a chemical compound known for its unique structure and versatile applications It features a benzenesulfonyl group attached to a methyl group, which is further connected to a benzylpyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide typically involves the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature. This reaction is followed by the hydrolysis of the resulting ester with an aqueous solution of sodium.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Reagents such as sodium benzenesulfinate and dimethylformamide are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce sulfone derivatives .
Applications De Recherche Scientifique
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development and as an intermediate in the synthesis of pharmaceuticals.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide involves its ability to participate in electrophilic and nucleophilic substitution reactions. The benzenesulfonyl group acts as an electrophile, facilitating the formation of various intermediates and products. The pyridinium ion can stabilize these intermediates, enhancing the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid Derivatives: These compounds share the benzenesulfonyl group and exhibit similar reactivity in electrophilic and nucleophilic substitution reactions.
Pyridinium Salts: Compounds with a pyridinium ion exhibit similar stabilization of reaction intermediates and are used in various organic synthesis applications.
Uniqueness
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide is unique due to the combination of the benzenesulfonyl group and the benzylpyridinium ion. This combination enhances its reactivity and makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science .
Propriétés
Numéro CAS |
145723-18-8 |
|---|---|
Formule moléculaire |
C19H18BrNO2S |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
2-(benzenesulfonylmethyl)-1-benzylpyridin-1-ium;bromide |
InChI |
InChI=1S/C19H18NO2S.BrH/c21-23(22,19-12-5-2-6-13-19)16-18-11-7-8-14-20(18)15-17-9-3-1-4-10-17;/h1-14H,15-16H2;1H/q+1;/p-1 |
Clé InChI |
BPRYFACIXLNFCD-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)

![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)

![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)

![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)




